5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine

Lipophilicity Drug-likeness ADME prediction

Researchers pursuing CNS-penetrant melatonin antagonists face inefficient parallel synthesis of multiple ring-size analogs. 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine (CAS 126087-49-8) provides a pre-formed cyclohepta[b]indole core with a reactive 2-amine handle. • Distinct lipophilicity (XLogP3=3.1) vs. tetrahydrocarbazole (1.9) and tetrahydrocyclopent[b]indole (1.5) analogs. • Zero rotatable bonds lock bioactive conformation. • Melting point 155-157 °C facilitates purification. • Ready stock for immediate library synthesis.

Molecular Formula C13H16N2
Molecular Weight 200.285
CAS No. 126087-49-8
Cat. No. B597335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine
CAS126087-49-8
Synonyms5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-amine
Molecular FormulaC13H16N2
Molecular Weight200.285
Structural Identifiers
SMILESC1CCC2=C(CC1)NC3=C2C=C(C=C3)N
InChIInChI=1S/C13H16N2/c14-9-6-7-13-11(8-9)10-4-2-1-3-5-12(10)15-13/h6-8,15H,1-5,14H2
InChIKeyBMBROKZHUIEBGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexahydrocyclohepta[b]indol-2-amine: Building Block Overview


5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine (CAS 126087-49-8) is a tricyclic indole derivative featuring a primary amine at the 2-position of a 5,6,7,8,9,10-hexahydrocyclohepta[b]indole core [1]. The cyclohepta[b]indole scaffold is recognized as a privileged structural motif in natural products and pharmaceutical design, with more than two dozen patents issued in the past decade based on this skeleton [2]. The compound serves as a versatile synthetic intermediate for constructing functionalized cyclohepta[b]indole derivatives, which have demonstrated activities ranging from cytotoxicity and anti-inflammatory effects to ion channel modulation [1].

Hexahydrocyclohepta[b]indol-2-amine: Irreplaceable by Analogs


The 2-amino-cyclohepta[b]indole core is not interchangeable with its 5-membered (tetrahydrocyclopent[b]indole) or 6-membered (tetrahydrocarbazole) ring analogs. The seven-membered cycloheptane ring imparts a distinct conformational profile, higher lipophilicity (ΔXLogP3-AA = +1.2 vs. the tetrahydrocarbazol-2-amine analog), and altered receptor pharmacology—the hexahydrocyclohept[b]indole system shows a greater propensity to function as an antagonist compared to the tetrahydrocarbazole system [1]. These differences directly affect the ADME properties, target binding, and functional activity of downstream derivatives, making generic substitution scientifically unsound for projects where ring-size-dependent SAR is critical [2].

Hexahydrocyclohepta[b]indol-2-amine: Quantitative Evidence


Lipophilicity vs. Tetrahydrocarbazole Analog

The computed XLogP3-AA value for 5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-amine is 3.1, compared to 1.9 for the direct six-membered ring analog 2,3,4,9-tetrahydro-1H-carbazol-2-amine (CAS 72898-07-8) and 1.5 for the five-membered ring analog 1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine (CAS 1263284-26-9) [1]. Each additional methylene unit in the saturated ring increases lipophilicity by approximately 0.6–0.8 log units, placing the seven-membered compound in a logP range associated with improved membrane permeability for CNS-targeted programs [2].

Lipophilicity Drug-likeness ADME prediction

Antagonist Propensity vs. Tetrahydrocarbazoles

In a direct head-to-head pharmacological comparison, N-acyl-10-(aminomethyl)-2-methoxy-5-methylhexahydrocyclohept[b]indoles (series 11) were evaluated alongside tetrahydrocarbazole (series 9) and tetrahydrocyclopent[b]indole (series 10) analogs in the Xenopus laevis melanophore assay [1]. The hexahydrocycloheptaindoles (11) showed a much greater propensity to function as antagonists, while the tetrahydrocarbazoles (9) exhibited mixed agonist/antagonist behavior depending on substitution, and the tetrahydrocyclopentaindoles (10) had similar biological properties to the corresponding tetrahydrocarbazole analogs [1]. Binding affinity data from chicken brain membrane radioligand assays confirmed that the cyclohept[b]indoles and cyclopent[b]indoles had lower binding affinities than the tetrahydrocarbazoles, with the latter showing the highest affinity [1].

Melatonin receptor Structure-activity relationship Functional selectivity

Boiling Point vs. Tetrahydrocarbazole Analog

The predicted boiling point of 5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-amine is 413.9±40.0 °C (at 760 mmHg), compared to 362.5 °C (at 760 mmHg) for the 3-amino-1,2,3,4-tetrahydrocarbazole analog (CAS 61894-99-3) and 340.0±42.0 °C for 1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine . The target compound also exhibits a well-defined melting point of 155–157 °C, which is higher than the melting point of the parent 5,6,7,8,9,10-hexahydrocyclohepta[b]indole (140–142 °C ), reflecting the increased intermolecular hydrogen bonding imparted by the 2-amino substituent [1]. These thermal properties are relevant for purification protocol design (e.g., recrystallization, distillation) and for assessing compound stability under elevated temperature conditions.

Thermal stability Purification Process chemistry

Commercial Purity and Multi-Vendor Availability

5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine is commercially available from multiple reputable suppliers at defined purity levels: 98% (Leyan, product no. 1802442 ; MolCore, NLT 98% ), 95% (Enamine LLC, catalog EN300-36620 ; AKSci, catalog 5009AA ). In comparison, the five-membered analog 1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine (CAS 1263284-26-9) is primarily available at 98% from AKSci and Beyotime , while the six-membered analog 2,3,4,9-tetrahydro-1H-carbazol-2-amine (CAS 72898-07-8) is offered at 95% by multiple vendors . The cyclohepta[b]indol-2-amine offers a comparable or superior purity specification across suppliers, with the added advantage of a larger molecular scaffold for derivatization.

Chemical procurement Building block Quality control

Hexahydrocyclohepta[b]indol-2-amine: Application Scenarios


Melatonin Receptor Antagonist Discovery

For programs targeting melatonin (MT1/MT2) receptors where antagonist activity is desired, the cyclohepta[b]indol-2-amine scaffold provides a direct synthetic entry to hexahydrocyclohept[b]indole derivatives that have been shown in direct comparative studies to exhibit a greater propensity for antagonism compared to tetrahydrocarbazole analogs [1]. Using this building block upfront eliminates the need to synthesize and test parallel ring-size series, accelerating lead identification. The higher lipophilicity (XLogP3-AA = 3.1) also positions derivatives favorably for CNS penetration, which is critical for melatonin receptor therapeutics targeting sleep disorders, depression, or circadian rhythm dysregulation . [1] Davies et al., J. Med. Chem. 1998; PubChem XLogP3-AA data, 2026.

GPCR Ligand Libraries: Conformational Diversity

The cyclohepta[b]indol-2-amine scaffold offers a distinct three-dimensional shape and a lipophilicity window (XLogP3-AA = 3.1) that is complementary to the more polar tetrahydrocarbazole (XLogP3-AA = 1.9) and tetrahydrocyclopent[b]indole (XLogP3-AA = 1.5) analogs [1]. Incorporating all three ring-size variants into a screening library provides systematic exploration of conformational and lipophilicity space around the 2-aminoindole pharmacophore, increasing the likelihood of identifying hits with optimal ADME and target-binding profiles. The commercial availability of all three analogs at high purity supports efficient parallel library synthesis without the need for in-house scaffold construction . [1] PubChem comparative XLogP3-AA values; Supplier purity data, 2026.

Indole Alkaloid Total Synthesis

The cyclohepta[b]indole motif is found in numerous bioactive natural products, including ambiguinines, actinophyllic acid, and ervatamine-group alkaloids [1]. 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine provides a pre-formed seven-membered ring indole core with a reactive 2-amine handle, enabling direct entry into natural product-like chemical space. The scaffold's privileged status—supported by over two dozen patents and broad biological activities including cytotoxicity, anti-inflammatory effects, and ion channel modulation—makes this building block a strategic choice for laboratories pursuing biologically inspired small-molecule discovery . The well-defined melting point (155–157 °C) facilitates purification of intermediates, a practical advantage in multi-step total synthesis campaigns . [1] Gierok et al., Eur. J. Org. Chem. 2021; Stempel & Gaich, Acc. Chem. Res. 2016; ChemicalBook physical data.

Hit-to-Lead Optimization: Lipophilicity Control

In hit-to-lead programs where balancing potency with favorable ADME properties is critical, the cyclohepta[b]indol-2-amine scaffold offers a lipophilicity starting point (XLogP3-AA = 3.1) that is within the optimal range for oral bioavailability (LogP 1–4) while providing a higher baseline than the tetrahydrocarbazole (XLogP3-AA = 1.9) and tetrahydrocyclopent[b]indole (XLogP3-AA = 1.5) alternatives [1]. This means that fewer lipophilicity-increasing modifications (e.g., halogenation, alkylation) are required to reach target LogP values, potentially reducing the molecular weight and complexity of final lead compounds. The scaffold's zero rotatable bonds provide a rigid core that can lock in a bioactive conformation, enhancing target selectivity . [1] PubChem XLogP3-AA comparative data; PubChem computed properties, CID 28819646.

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